![molecular formula C10H17N3O2S B1474702 5,5-Dióxido de 3-(aminometil)-2-isopropil-2,4,6,7-tetrahidrotiopirano[4,3-c]pirazol CAS No. 1781158-71-1](/img/structure/B1474702.png)
5,5-Dióxido de 3-(aminometil)-2-isopropil-2,4,6,7-tetrahidrotiopirano[4,3-c]pirazol
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For example, they can be synthesized through multicomponent reactions involving aromatic aldehydes, ethyl 3-cyanopropanoate, ethyl acetoacetate, and hydrazine hydrate .Physical and Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Aplicaciones Científicas De Investigación
Síntesis Orgánica
La estructura de 5,5-Dióxido de 3-(aminometil)-2-isopropil-2,4,6,7-tetrahidrotiopirano[4,3-c]pirazol sugiere que podría ser un intermedio valioso en la síntesis orgánica. Los derivados de pirazol son conocidos por servir como intermediarios clave para sintetizar diversos compuestos orgánicos debido a su reactividad y compatibilidad con los grupos funcionales .
Desarrollo Farmacéutico
Dada la actividad biológica asociada con los derivados de pirazol, este compuesto puede tener potencial como precursor en el desarrollo de productos farmacéuticos. Los derivados de pirazolo se han explorado por sus actividades antitumorales y antileucémicas , lo que indica posibles vías de investigación para el tratamiento del cáncer.
Producción Agroquímica
Los compuestos de pirazol se utilizan a menudo en la síntesis de productos agroquímicos . La estructura única de este compuesto podría conducir al desarrollo de nuevos pesticidas o herbicidas con perfiles de eficacia y seguridad mejorados.
Industria de los Colorantes
La parte de pirazol es un componente en ciertos colorantes debido a su capacidad de unirse con varios sustratos e impartir color . La investigación sobre este compuesto podría ampliar la gama de colores y propiedades de los colorantes disponibles.
Agentes Antimicrobianos
La investigación ha demostrado que algunos derivados de pirazol poseen propiedades antimicrobianas . Este compuesto podría investigarse por su eficacia contra bacterias, hongos o virus, contribuyendo a nuevos tratamientos para infecciones.
Antagonistas del Receptor de Adenosina
Los derivados de pirazol se han encontrado que son potentes antagonistas del receptor de adenosina . Este compuesto podría estudiarse por sus posibles efectos en varios procesos fisiológicos regulados por los receptores de adenosina, como la función cardiovascular.
Catálisis
Los pirazoles pueden actuar como ligandos en procesos catalíticos . Los sustituyentes específicos de este compuesto podrían ofrecer propiedades catalíticas únicas que podrían ser beneficiosas en reacciones químicas que requieren catalizadores.
Investigación Antioxidante
Algunos compuestos de pirazol exhiben actividad antioxidante . Esto sugiere que This compound podría investigarse por su potencial para proteger las células del estrés oxidativo.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes like acetylcholinesterase .
Mode of Action
Based on the activities of related compounds, it can be inferred that the compound may interact with its targets, leading to changes in their function . For instance, inhibition of acetylcholinesterase can disrupt normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
Related compounds have been shown to influence pathways associated with oxidative stress . For example, they can increase the production of reactive oxygen species (ROS), which can negatively affect various cellular components .
Result of Action
Related compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ . This interaction can modulate the enzyme’s activity, thereby affecting cellular metabolism and energy production. Additionally, the compound may interact with other biomolecules, such as kinases and receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of p38MAPK, a kinase involved in inflammatory responses and stress signaling . By affecting this pathway, the compound can alter the expression of genes associated with inflammation and cell survival. Furthermore, it can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and metabolic regulatory activities . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can influence the activity of enzymes involved in the biosynthesis and degradation of NAD+, thereby affecting the overall metabolic flux and levels of metabolites . Additionally, it may impact other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes .
Transport and Distribution
The transport and distribution of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide within cells and tissues are critical for its biological activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
(5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-7(2)13-10(5-11)8-6-16(14,15)4-3-9(8)12-13/h7H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFRBSCKHGAEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CS(=O)(=O)CCC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


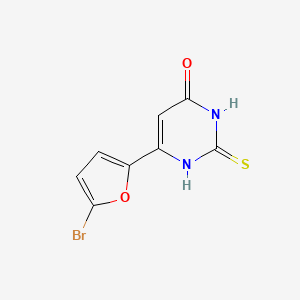
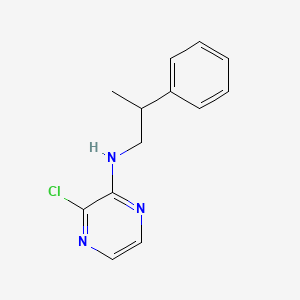
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)

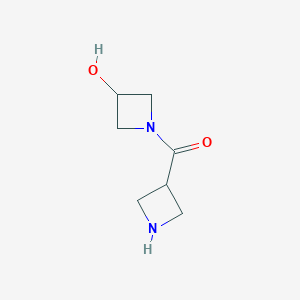
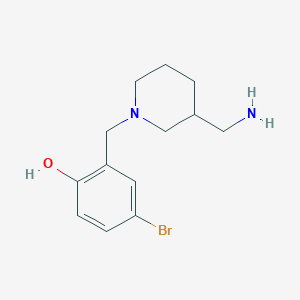

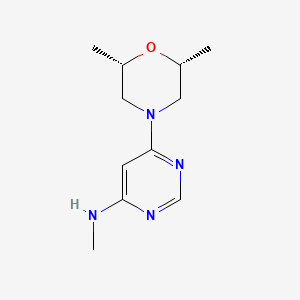


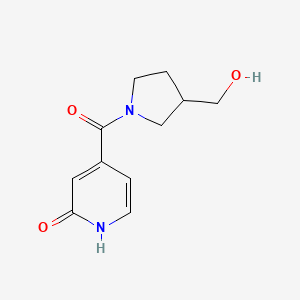
![(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1474642.png)
